molecular formula C7H7N3O5 B13796614 N-Acetoxy-5-nitro-2-furancarboximidamide CAS No. 63-69-4

N-Acetoxy-5-nitro-2-furancarboximidamide

Cat. No.: B13796614
CAS No.: 63-69-4
M. Wt: 213.15 g/mol
InChI Key: FYAWFIMYFYBIAK-UHFFFAOYSA-N
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Description

5-Nitro-2-furamideo-acetoxime is an organic compound with the molecular formula C7H7N3O5. It is a derivative of furan, characterized by the presence of a nitro group at the 5-position and an oxime group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-furamideo-acetoxime typically involves the nitration of 2-furamide followed by the formation of the oxime derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the furan ring. The subsequent formation of the oxime group involves the reaction of the nitro-furamide with hydroxylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of 5-nitro-2-furamideo-acetoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furamideo-acetoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-furamideo-acetoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-2-furamideo-acetoxime involves its ability to release nitric oxide (NO) upon metabolic activation. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound targets enzymes such as cytochrome P450, which catalyze the oxidation of the oxime group, leading to the release of nitric oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-furamideo-acetoxime is unique due to its dual functional groups (nitro and oxime), which allow it to participate in a wide range of chemical reactions. Its ability to release nitric oxide upon metabolic activation also distinguishes it from other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63-69-4

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino] acetate

InChI

InChI=1S/C7H7N3O5/c1-4(11)15-9-7(8)5-2-3-6(14-5)10(12)13/h2-3H,1H3,(H2,8,9)

InChI Key

FYAWFIMYFYBIAK-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N

Canonical SMILES

CC(=O)ON=C(C1=CC=C(O1)[N+](=O)[O-])N

Origin of Product

United States

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